An In-depth Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. 116640-09-6)
An In-depth Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. 116640-09-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the phenol ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel molecules. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity. The presence and positions of the chloro and fluoro substituents further modulate the electronic and steric properties of the phenolic ring, offering fine-tuning capabilities for molecular design. This guide provides a comprehensive overview of the available technical information for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, including its properties, a plausible synthetic approach, potential applications, and safety considerations. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, some information presented herein is based on established chemical principles and data from structurally related compounds.
Chemical Identity and Properties
Molecular Formula: C₇H₃ClF₄O[1]
Molecular Weight: 214.54 g/mol [1]
Chemical Structure
Caption: Chemical structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 116640-09-6 | [1][2] |
| Molecular Formula | C₇H₃ClF₄O | [1] |
| Molecular Weight | 214.54 g/mol | [1] |
| Appearance | Predicted: Colorless to light yellow solid or liquid | Based on similar compounds |
| Melting Point | Predicted: 30-50 °C | Based on substituted phenols |
| Boiling Point | Predicted: ~180-200 °C at 760 mmHg | Based on similar compounds |
| pKa | Predicted: 6-7 | The electron-withdrawing groups (-CF₃, -Cl, -F) are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10).[3] |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water. | General solubility of phenols |
Proposed Synthesis
A plausible synthetic route to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol could involve a multi-step process starting from a readily available precursor such as 4-(trifluoromethyl)phenol. The following proposed workflow is based on established electrophilic aromatic substitution reactions.
Caption: Proposed synthetic workflow for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.
Detailed Experimental Protocol (Proposed)
Step 1: Chlorination of 4-(Trifluoromethyl)phenol
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Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product, 2-chloro-4-(trifluoromethyl)phenol, can be purified by column chromatography on silica gel.
Causality behind Experimental Choices: The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, chlorination will occur at the ortho position. Sulfuryl chloride is a convenient and effective chlorinating agent for phenols.
Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)phenol
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Reaction Setup: In a flask protected from moisture, dissolve the purified 2-chloro-4-(trifluoromethyl)phenol (1 equivalent) in a polar aprotic solvent like acetonitrile.
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Reagent Addition: Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 equivalents), portion-wise to the solution at room temperature.
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Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
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Purification: The final product, 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, can be purified by column chromatography or recrystallization.
Causality behind Experimental Choices: The remaining ortho position to the hydroxyl group is activated for further electrophilic substitution. Selectfluor® is a widely used and relatively safe electrophilic fluorinating agent for introducing fluorine atoms onto aromatic rings.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic region (δ 7.0-8.0 ppm) will show two coupled doublets or doublet of doublets corresponding to the two aromatic protons. - A broad singlet for the phenolic -OH proton (δ 5-8 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons will appear in the range of δ 110-160 ppm. - The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. - Carbons attached to chlorine and fluorine will show characteristic chemical shifts and coupling patterns. |
| ¹⁹F NMR | - Two distinct signals are expected: one for the -CF₃ group (a singlet) and one for the aromatic fluorine (likely a multiplet due to coupling with neighboring protons). |
| IR (Infrared) Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-F stretching bands around 1100-1300 cm⁻¹. - C-Cl stretching band around 600-800 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z 214, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~32% intensity of M⁺). |
Applications in Research and Development
While specific applications for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol are not extensively documented, its structural motifs suggest significant potential in several areas:
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Pharmaceuticals: As a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The unique combination of substituents can be exploited to modulate the biological activity and pharmacokinetic properties of drug candidates. It is known to be used in the synthesis of substituted phenoxypyridines, which are scaffolds of interest in drug discovery.[4]
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Agrochemicals: Many commercial herbicides and fungicides contain substituted phenol moieties. This compound could serve as a key intermediate for the development of new crop protection agents.
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Materials Science: The incorporation of this fluorinated phenol into polymers could enhance their thermal stability, chemical resistance, and other desirable properties.
Safety and Handling
No specific safety data sheet (SDS) for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is readily available. However, based on the data for structurally similar compounds like 2-chloro-4-(trifluoromethyl)phenol, the following hazards should be anticipated:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a specialized chemical intermediate with promising potential for applications in drug discovery, agrochemical synthesis, and materials science. While detailed experimental data for this specific isomer is scarce, this guide provides a solid foundation for researchers by presenting its known identifiers, predicted properties, a plausible synthetic route with a detailed protocol, and anticipated safety considerations. The unique electronic and steric profile of this molecule warrants further investigation to unlock its full potential in various scientific disciplines.
References
- Billman, J. H., & Cleland, E. S. (1954). Methods of Synthesis in Organic Chemistry. Edwards Brothers, Inc.
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BuyersGuideChem. (n.d.). 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | 116640-09-6. Retrieved January 31, 2026, from [Link]
- Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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OChem Incorporation. (n.d.). Home. Retrieved January 31, 2026, from [Link]
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Pharos. (n.d.). Chlorinated Organic Compounds. Retrieved January 31, 2026, from [Link]
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Pharos. (n.d.). Fluorinated Organic Compounds. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved January 31, 2026, from [Link]
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ResearchGate. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved January 31, 2026, from [Link]
